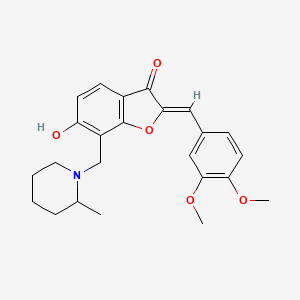

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-18-19(26)9-8-17-23(27)22(30-24(17)18)13-16-7-10-20(28-2)21(12-16)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDVPTLSFIOCGR-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Dimethoxybenzylidene Group: The dimethoxybenzylidene moiety is introduced via a condensation reaction between a 3,4-dimethoxybenzaldehyde and the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.

Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the benzofuran derivative with a 2-methylpiperidine derivative, typically using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the benzofuran core can undergo oxidation to form a ketone or quinone derivative.

Reduction: The double bond in the dimethoxybenzylidene moiety can be reduced to form a saturated benzyl derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of saturated benzyl derivatives.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives have been extensively studied for their various biological activities, including:

- Anti-inflammatory Effects : Compounds similar to benzofuran-3(2H)-one have shown significant anti-inflammatory activity by reducing pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-1. For instance, one study reported a derivative that reduced TNF and IL-8 levels by 93.8% and 71%, respectively . This suggests that the compound may be useful in managing chronic inflammatory disorders.

- Antioxidant Activity : Many benzofuran derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Anticancer Potential : Research indicates that certain benzofuran compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Synthetic Methodologies

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves:

- Condensation Reactions : The compound can be synthesized through acid or base-catalyzed condensation reactions involving benzofuran derivatives and aldehydes. For example, the reaction of benzofuran-3(2H)-one with suitable aldehydes under microwave irradiation has been shown to yield high purity products with good yields .

- Catalytic Methods : Recent advancements include the use of clay catalysts for solventless reactions, enhancing the efficiency and environmental sustainability of the synthesis process .

Case Studies and Research Findings

Several studies have highlighted the applications of similar benzofuran derivatives:

Potential Therapeutic Uses

Given its pharmacological profile, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one holds promise in various therapeutic areas:

- Chronic Inflammatory Disorders : Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Neurodegenerative Diseases : The antioxidant properties may provide neuroprotective effects beneficial in conditions like Alzheimer’s disease.

- Cancer Therapy : With its anticancer potential, further exploration could lead to the development of new chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related benzofuran-3(2H)-one derivatives:

Research Findings and Mechanistic Insights

(a) Structural Determinants of Activity

- In contrast, the 2-thienylmethylene group in introduces sulfur-mediated interactions, which may enhance binding to metal-containing proteins .

- Piperidine/Piperazine Derivatives : The 2-methylpiperidine in the target compound increases lipophilicity, favoring blood-brain barrier penetration. Conversely, the 4-(2-hydroxyethyl)piperazine in improves aqueous solubility, making it suitable for systemic applications .

(b) Bioactivity Trends

- Apoptosis and Ferroptosis: While direct evidence for the target compound is lacking, analogs like p-XSC () demonstrate apoptosis induction via nucleosome fragmentation and DNA laddering. Similarly, highlights ferroptosis as a mechanism for selective cancer cell death, suggesting that structural modifications in benzofuranones could modulate these pathways .

- Selectivity : The 2-fluorobenzylidene derivative shows how halogenation can enhance metabolic stability without compromising activity, a strategy applicable to optimizing the target compound’s pharmacokinetics .

Biological Activity

The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Structure and Properties

The compound's structure features a benzofuran core substituted with a methoxybenzylidene moiety and a piperidine side chain. This configuration is believed to influence its biological activity significantly.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, compounds structurally similar to the one have shown significant inhibitory effects on leukemia cells (K562) with IC50 values ranging from 0.1 to 5 μM in different studies . The presence of specific substituents on the benzofuran ring can enhance this activity, suggesting a structure-activity relationship (SAR) that merits further investigation.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | K562 | 0.1 |

| Compound B | HL60 | 5 |

| Compound C | A549 | 16.4 |

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties. For instance, one study highlighted that certain benzofuran derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 in macrophage models . The ability to inhibit NF-κB signaling pathways further underscores their therapeutic potential in managing chronic inflammatory diseases.

Apoptotic Induction

The compound's ability to induce apoptosis has been explored in various studies. It has been shown that similar benzofuran derivatives can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells . The induction of caspases 3 and 7 is often used as a marker for apoptotic activity, with significant increases observed after treatment with these compounds over extended periods.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related benzofuran compound against multiple cancer types including non-small cell lung cancer and colon cancer. The results indicated substantial inhibition rates across various cell lines, with some compounds achieving over 70% inhibition at concentrations around 10 mM .

Study 2: In Vivo Models

In vivo studies using murine models have demonstrated that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues. These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing healthy cells, which is critical for developing safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for this benzofuran derivative, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation between a benzofuran-3(2H)-one core and a substituted benzaldehyde derivative. Key steps include:

- Aldol condensation : A base (e.g., NaOH or NaH in THF) facilitates the formation of the α,β-unsaturated ketone system. Temperature control (0–25°C) minimizes side reactions like over-alkylation .

- Protection/deprotection strategies : Hydroxy groups are often protected with benzyl or methoxy groups during synthesis to prevent unwanted side reactions. For example, benzyloxy protection at the 6-position is common, followed by deprotection using catalytic hydrogenation .

- Stereoselectivity : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen. Solvent polarity (e.g., THF vs. DMF) and base strength significantly impact the Z/E ratio .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HMBC, HSQC). For example:

- HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 285.0405 for analogous compounds) and rule out impurities .

- Contradiction resolution : If NMR data conflicts with computational predictions (e.g., DFT-optimized structures), re-evaluate solvent effects or tautomeric forms. For example, enol-keto tautomerism in benzofuranones can shift proton signals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-methylpiperidinylmethyl substituent on biological activity?

Methodological Answer:

- Analog synthesis : Replace the 2-methylpiperidine group with morpholine, pyrrolidine, or unsubstituted piperidine to assess steric/electronic effects.

- Biological assays : Test analogs for target binding (e.g., kinase inhibition assays) and correlate with substituent lipophilicity (calculated via ClogP).

- Key finding : Bulky substituents (e.g., 2-methylpiperidine) may enhance membrane permeability but reduce solubility, requiring a balance in lead optimization .

Q. What strategies mitigate low yields during the final deprotection of the 6-hydroxy group?

Methodological Answer: Low yields often arise from incomplete deprotection or side reactions. Optimize by:

- Catalytic hydrogenation : Use Pd/C (10% w/w) in ethanol under 30 psi H2 for 12 hours. Monitor progress via TLC .

- Acid-assisted deprotection : For acid-labile protecting groups (e.g., tert-butyldimethylsilyl), employ HCl in dioxane/water (4:1) at 0°C .

- Quenching reactive intermediates : Add ascorbic acid to scavenge free radicals formed during deprotection .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model the compound’s binding to CYP3A4 or CYP2D6 active sites. Focus on:

- Hydrogen bonds between the 6-hydroxy group and heme iron.

- Hydrophobic interactions with the 3,4-dimethoxybenzylidene moiety.

- MD simulations : Run 100-ns trajectories to assess binding stability. Key metrics include RMSD (<2 Å) and ligand residence time .

Q. What experimental approaches resolve discrepancies in reported IC50 values across cell-based vs. cell-free assays?

Methodological Answer:

-

Cell permeability correction : Use PAMPA assays to quantify passive diffusion. Normalize IC50 values using the equation:

-

Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific binding.

-

Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation kinetics, which may explain reduced potency in cell-based systems .

Q. How does the (Z)-configuration influence UV-Vis absorption and fluorescence properties?

Methodological Answer:

- UV-Vis : The (Z)-isomer exhibits a λmax shift to ~350 nm (vs. 330 nm for (E)) due to extended conjugation. Measure in methanol and compare with TD-DFT calculations .

- Fluorescence quenching : The 2-methylpiperidine group may act as an electron donor, enhancing quantum yield. Test by comparing emission spectra with analogs lacking the substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.